molecular formula C20H25N3O4S B2391921 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-39-5

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2391921
CAS No.: 897621-39-5
M. Wt: 403.5
InChI Key: WTNAPVRNZJHTHY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic organic compound designed for advanced neuroscience and medicinal chemistry research. This acetamide derivative features a phenoxy moiety linked to a phenylpiperazine group via a sulfonyl-ethylacetamide bridge, a structural motif common in compounds investigated for central nervous system (CNS) activity. Researchers value this compound as a potential candidate for probing neurological pathways and protein interactions. Preliminary investigation into structurally related phenylpiperazine acetamide compounds suggests potential activity on key neurological targets. One closely related compound, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, has been identified as a modulator of the TRPC6-ORAI2-STIM2 calcium channel complex, demonstrating neuroprotective properties in models of amyloid toxicity and showing potential for stabilizing dendritic spines, which are crucial for memory formation . This indicates that the phenylpiperazine acetamide core can interact with significant neurobiological mechanisms. Furthermore, other 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed and studied as positive allosteric modulators (PAMs) for the Excitatory Amino Acid Transporter 2 (EAAT2), a critical protein for synaptic glutamate transport . The malfunction of EAAT2 is implicated in neurodegenerative diseases, making it a compelling target for drug development and neuroimaging. As part of the phenoxy acetamide family, this compound is also of interest for its broad pharmacological potential. Phenoxy acetamide derivatives are known to be associated with a range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects, making them a versatile scaffold in drug discovery . The molecular framework of this compound provides a foundation for structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity for specific biological targets. This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNAPVRNZJHTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

    Medicine: Explored for its anticonvulsant activity in animal models of epilepsy.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and key differences:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reference
2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Thiazole replaces sulfonyl-piperazine ~367.4
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and chloro substituents; lacks piperazine ~302.7
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenyl-protected piperazine; carboxylic acid instead of acetamide ~408.5
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Complex peptide-like backbone; dimethylphenoxy group ~517.6
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidine instead of piperazine; methoxy substitution ~352.5

Key Observations :

  • Piperazine vs.
  • Sulfonamide Linker: The sulfonyl group in the target compound improves metabolic stability over esters or ethers seen in analogues like 2-(substituted phenoxy)acetamides .
  • Phenoxy Substitution: Unlike nitro or chloro substituents in simpler acetamides , the unsubstituted phenoxy group in the target compound may reduce electrophilic reactivity, favoring safer pharmacokinetics.
Physicochemical Properties
Property Target Compound 2-Methoxy-N-phenylpiperidinyl Acetamide N-(4-Chloro-2-nitrophenyl) Derivative
Molecular Weight ~445.5 ~352.5 ~302.7
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~1.9
Hydrogen Bond Donors 2 1 2
Solubility Low (sulfonamide rigidity) Moderate (methoxy group) Low (nitro substituent)

Implications :

  • The target’s higher molecular weight and logP suggest prolonged half-life but possible challenges in aqueous solubility.
  • Piperazine’s hydrogen-bonding capacity may improve target engagement compared to less polar analogues .

Biological Activity

2-Phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of neurology. This article reviews its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic applications, particularly as an anticonvulsant.

The primary mechanism of action for this compound involves its interaction with neuronal voltage-sensitive sodium channels. This compound binds to these channels, leading to a decrease in neuronal excitability, which is crucial in preventing or reducing seizure activity in animal models of epilepsy.

Target Interaction

  • Target: Neuronal voltage-sensitive sodium channels
  • Binding Site: Site 2 on the sodium channel
  • Effect: Modulation of neuronal excitability and seizure activity

The compound has been characterized as a moderate binder to neuronal voltage-sensitive sodium channels. Its biochemical properties suggest that it influences pathways related to neuronal excitability and seizure prevention.

PropertyDescription
Binding AffinityModerate binding to sodium channels
Cellular EffectsReduces occurrence/severity of seizures
Molecular MechanismInfluences sodium channel function

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity in various animal models. In particular, studies have shown that it provides protection against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg, demonstrating both immediate and delayed effects depending on the lipophilicity of the compounds tested .

Case Studies

  • Study on MES-Induced Seizures:
    • Objective: Evaluate anticonvulsant activity.
    • Method: Administered varying doses (100 mg/kg, 300 mg/kg).
    • Results: Significant protection observed at both doses with variations in timing based on compound lipophilicity.
  • Comparative Analysis:
    • Compared with phenytoin (a standard anticonvulsant), the compound showed lower efficacy but still demonstrated potential as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in the piperazine moiety significantly affect its anticonvulsant properties. For instance, substituting the phenylpiperazine group with other piperazine derivatives resulted in decreased anticonvulsant efficacy .

Table 2: Structure-Activity Relationship

Compound VariationAnticonvulsant Activity
PhenylpiperazineHigh
BenzylpiperazineModerate
HydroxyethylpiperazineLow

Research Applications

Beyond its anticonvulsant properties, this compound has been explored for various applications:

  • Neurodegenerative Diseases: Potential acetylcholinesterase inhibitor, which may be beneficial in treating conditions like Alzheimer’s disease.
  • Chemical Synthesis: Used as a precursor for synthesizing more complex molecules in medicinal chemistry.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., sulfonamide vs. sulfonic ester) and aromatic substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 488.16) .
  • HPLC : Quantifies purity (>98%) and detects residual solvents or unreacted intermediates .

How can researchers identify potential biological targets for this compound?

Advanced Research Question

  • Molecular Docking : Screen against receptors with sulfonamide/piperazine-binding pockets (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
  • Functional Assays : Test modulation of cAMP or calcium flux in cell lines expressing GPCRs. For example, antagonism of 5-HT1A receptors (IC50 ≤ 10 µM) correlates with structural analogs .

How should conflicting data in biological activity assays (e.g., IC50 variability) be resolved?

Advanced Research Question

  • Assay Replication : Conduct dose-response curves in triplicate across independent experiments to rule out plate-specific artifacts .
  • Orthogonal Validation : Pair cell-based assays with biophysical methods (e.g., SPR or ITC) to measure direct binding kinetics .
  • Structural Analysis : Use X-ray crystallography (if feasible) to verify ligand-receptor interactions, resolving discrepancies between computational and experimental data .

What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Advanced Research Question

  • Functional Group Variation : Systematically modify the phenoxy group (e.g., electron-withdrawing substituents) and compare binding affinities .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding (sulfonamide oxygen) and hydrophobic (phenylpiperazine) features .

How can stability and degradation pathways of this compound be characterized under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), oxidative (H2O2), and photolytic conditions. Monitor degradation via LC-MS to identify labile sites (e.g., sulfonamide bond cleavage) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; use Arrhenius modeling to predict shelf life .

What computational methods are recommended to predict off-target interactions?

Advanced Research Question

  • Proteome-Wide Docking : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to rank potential off-targets .
  • ADMET Profiling : Predict blood-brain barrier penetration (e.g., logP < 3) and CYP450 inhibition using QSAR models .

How can researchers address selectivity challenges in receptor-binding assays?

Advanced Research Question

  • Counter-Screening : Test against structurally related receptors (e.g., 5-HT2A vs. 5-HT1A) to identify subtype-specific effects .
  • Chimeric Receptors : Engineer receptors with swapped binding domains to pinpoint critical residues for selectivity .

What comparative studies are essential to benchmark this compound against existing analogs?

Advanced Research Question

  • Pharmacokinetic Profiling : Compare bioavailability (AUC0–24h) and half-life (t1/2) in rodent models with reference compounds (e.g., aripiprazole derivatives) .
  • In Vitro Toxicity : Assess hepatotoxicity (e.g., HepG2 cell viability) and hERG inhibition (patch-clamp assays) .

Which biophysical techniques are optimal for studying target engagement in vitro?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers .

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